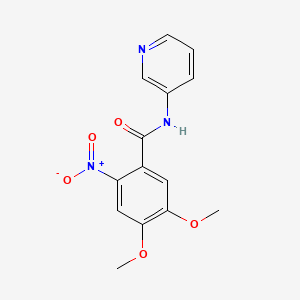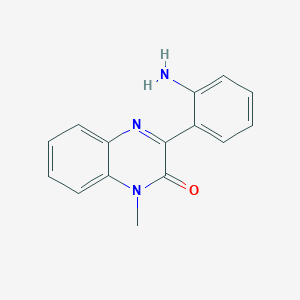
3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including those similar to 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone, often involves cyclization reactions and condensation steps. For instance, the synthesis of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-quinoxalinones involves methylation and subsequent reactions leading to various derivatives through periodate oxidation and other transformations (Ashry et al., 1978). Additionally, the use of lemon juice as an alternative to hazardous solvents and catalysts in the synthesis of quinoxalinones highlights innovative, environmentally friendly approaches to heterocyclic compound synthesis (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone, can be characterized using various spectroscopic techniques. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives have been determined using X-ray diffraction, revealing insights into their molecular configurations and intermolecular interactions (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, 2-chloro-3-methylquinoxaline reacts with aromatic amines to form 2-arylamino-3-methylquinoxalines, showcasing its reactivity towards nucleophilic substitution reactions (Badr et al., 1983). The lithiation of quinoxalinone derivatives also illustrates their reactivity towards organometallic reagents, enabling further functionalization (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone and related compounds, such as solubility, melting points, and crystalline structure, can be influenced by their molecular structure and substituents. The crystal structures and molecular packing of these compounds can provide insights into their physical properties and stability (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, such as acidity, basicity, and reactivity towards various reagents, are determined by the quinoxalinone core and the nature of its substituents. The reactivity of 3-methyl-2(1H)-quinoxalinone with P2S5 to give 3-methyl-2(1H)-quinoxalinethione showcases the chemical versatility and reactivity of these compounds (Badr et al., 1984).
Propriétés
IUPAC Name |
3-(2-aminophenyl)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-9-5-4-8-12(13)17-14(15(18)19)10-6-2-3-7-11(10)16/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJYDNPGZUQOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-1-methylquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
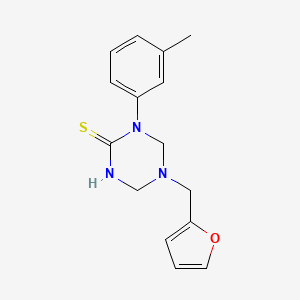
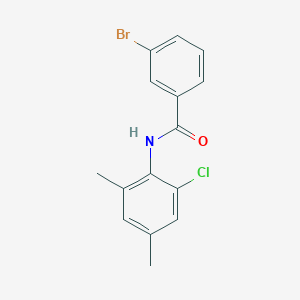
![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)
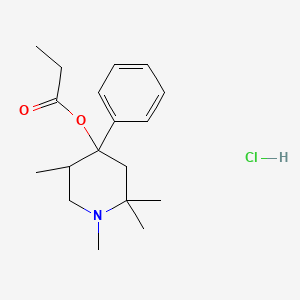
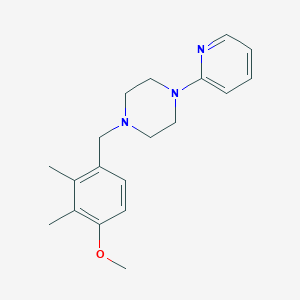

![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)
